1,2,4-Butanetriol

Description

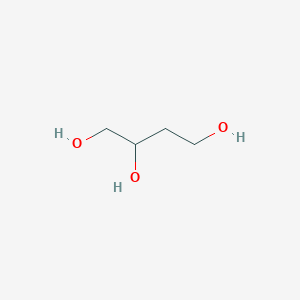

Structure

3D Structure

Properties

IUPAC Name |

butane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXKVVRQIIOZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044416 | |

| Record name | 1,2,4-Butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid, miscible in water; [MSDSonline] | |

| Record name | 1,2,4-Butanetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3068-00-6 | |

| Record name | 1,2,4-Butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Butanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxyerythritol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Butanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,2,4-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-BUTANETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK798C370H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,2,4-Butanetriol: CAS Number, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,2,4-Butanetriol, a chiral polyol with significant applications in the pharmaceutical and chemical industries. This document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a review of its key applications, particularly in drug development and as a precursor to energetic materials. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams generated with Graphviz to facilitate a clear understanding of complex pathways and workflows.

Introduction

This compound (BT) is a tri-functional alcohol, existing as a colorless, viscous, and hygroscopic liquid. Its structure, containing a stereocenter at the C2 position, makes it a valuable chiral building block in organic synthesis. It serves as a crucial intermediate in the production of various pharmaceuticals, including cholesterol-lowering drugs, and is the primary precursor to this compound trinitrate (BTTN), an energetic plasticizer used in military propellants.[1][2] This guide aims to consolidate the technical information available on this compound, providing a comprehensive resource for professionals in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. The primary CAS number for the racemic mixture is 3068-00-6.[2][3][4] The (S)-enantiomer, a key chiral intermediate, has the CAS number 42890-76-6.[5]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Butane-1,2,4-triol |

| CAS Number (Racemic) | 3068-00-6[2][3][4] |

| CAS Number ((S)-enantiomer) | 42890-76-6[5] |

| Molecular Formula | C₄H₁₀O₃[2][3][5] |

| Molecular Weight | 106.12 g/mol [2][4][5] |

| InChI | InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2[2] |

| SMILES | OCCC(O)CO[2] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless, odorless, viscous, hygroscopic liquid[1][2] |

| Boiling Point | 190-191 °C at 18 mmHg[2][6] |

| Melting Point | -20 °C[1] |

| Density | 1.185 g/mL at 25 °C[1] |

| Flash Point | 188 °C[1] |

| Refractive Index | n20/D 1.473[1] |

| Solubility | Miscible with water and alcohols[1] |

Synthesis of this compound

This compound can be synthesized through both chemical and biotechnological routes. The choice of method often depends on the desired stereochemistry and the scale of production.

Chemical Synthesis: Reduction of Dimethyl Malate

A common laboratory-scale synthesis involves the reduction of dimethyl malate using sodium borohydride. This method can be adapted to produce specific enantiomers by starting with the corresponding chiral dimethyl malate.

Materials:

-

(S)-Dimethyl malate

-

Sodium borohydride (NaBH₄)

-

Ethanol, anhydrous

-

Saturated HCl in Ethanol

-

Ice bath

Procedure:

-

In a suitable reaction vessel, dissolve 100 g (0.617 mol) of dimethyl (S)-malate in 260 g of ethanol.

-

While maintaining the temperature at 20 °C using a water bath, slowly add 41.5 g (1.1 mol) of sodium borohydride in portions to control the reaction rate.

-

After the addition is complete, stir the reaction mixture at 20 °C for 15 hours.

-

Cool the reaction mixture in an ice bath.

-

Carefully add 200 ml of saturated HCl-EtOH to quench the reaction and neutralize the mixture.

-

Filter the resulting insoluble matter.

-

The filtrate is then concentrated under reduced pressure and purified by distillation to yield (S)-1,2,4-butanetriol.[4]

Biotechnological Synthesis from Xylose

Engineered microorganisms, such as Escherichia coli, can be utilized to produce this compound from renewable feedstocks like D-xylose. This biosynthetic pathway involves a series of enzymatic conversions.

Caption: Metabolic pathway for the production of this compound from D-Xylose.

Key Applications

This compound is a versatile chemical with a range of applications in different industrial sectors.

Pharmaceutical Intermediate

This compound is a key chiral precursor in the synthesis of several important drugs. Notably, it is used in the manufacturing of cholesterol-lowering medications such as rosuvastatin (Crestor) and ezetimibe (Zetia).[1] Its chiral nature is essential for the stereospecific synthesis of these active pharmaceutical ingredients (APIs).

Energetic Materials

The nitration of this compound yields this compound trinitrate (BTTN), an energetic plasticizer. BTTN is a less sensitive and more stable alternative to nitroglycerin in military propellants and explosives.[2]

Materials:

-

This compound

-

Nitric acid (98-100%), fuming

-

Sulfuric acid (98-100%), fuming

-

Ice-salt bath

-

Sodium carbonate solution (4% w/v)

-

Deionized water

Procedure:

-

Prepare a nitrating mixture with a 2:3 ratio of nitric acid to sulfuric acid. Cool this mixture in an ice-salt bath to below -10 °C with continuous stirring.

-

Slowly add 1.5 moles of this compound dropwise to the cold nitrating mixture, ensuring the reaction temperature does not exceed 10 °C. Caution: This reaction is highly exothermic and potentially explosive if the temperature is not controlled.

-

After the addition is complete, continue stirring the mixture for 10 minutes.

-

Allow the mixture to separate into two layers. Carefully separate the upper organic layer (BTTN).

-

Wash the product three times with a large volume of water (38-48 °C).

-

Neutralize the product by washing with a 4% w/v sodium carbonate solution.

-

Dry the final product in a desiccator over a suitable drying agent.[2]

Analytical Methodologies

The purity and concentration of this compound are critical for its applications. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for this purpose.

Experimental Workflow: HPLC Analysis of this compound

Caption: A generalized workflow for the analysis of this compound using HPLC.

-

Column: C18 reversed-phase column (e.g., Micropak MCH-5, 5µm)[7]

-

Mobile Phase: Water[7]

-

Detector: Refractive Index Detector (RID)[7]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Quantification: External standard method using a calibration curve generated from standards of known concentrations.

Conclusion

This compound is a chemical of significant industrial and scientific interest due to its versatile applications and chiral nature. This guide has provided a comprehensive overview of its properties, synthesis, and analysis, tailored for professionals in research and drug development. The detailed protocols and diagrams are intended to serve as a practical resource for laboratory work and process development involving this important polyol. As the demand for sustainable and enantiomerically pure chemicals grows, the biotechnological production of this compound is expected to become increasingly important, offering a greener alternative to traditional chemical synthesis routes.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

Synthesis of 1,2,4-Butanetriol from Renewable Resources: A Technical Guide

Introduction

1,2,4-Butanetriol (BT) is a versatile four-carbon polyol with significant applications in the pharmaceutical, polymer, and military industries.[1][2] A key application of BT is as a precursor to this compound trinitrate (BTTN), a safer and more stable energetic plasticizer replacement for nitroglycerin.[2] Traditionally, BT has been produced through chemical routes, often involving the reduction of malic acid derivatives under harsh conditions, which can be energy-intensive and generate significant waste.[2][3] The growing demand for sustainable chemical production has spurred research into the synthesis of BT from renewable resources, primarily focusing on biotechnological and chemo-catalytic pathways. This guide provides an in-depth technical overview of these green synthesis routes, targeting researchers, scientists, and drug development professionals.

Biotechnological Synthesis of this compound

The microbial synthesis of this compound offers a promising and sustainable alternative to traditional chemical methods. This approach typically involves the metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to convert renewable feedstocks like pentose sugars (xylose and arabinose) and glucose into BT.[1][2][4][5]

Biosynthetic Pathway from Pentose Sugars

The most well-established biosynthetic route for BT production starts from D-xylose or L-arabinose, which are abundant components of lignocellulosic biomass.[1][2] This pathway involves a series of enzymatic reactions to convert the pentose sugar into the target C4 polyol.

A common pathway involves the following steps:

-

Oxidation: The initial step is the oxidation of the pentose sugar (e.g., D-xylose) to its corresponding aldonic acid (D-xylonic acid). This reaction is often catalyzed by a dehydrogenase.[1]

-

Dehydration: The aldonic acid is then dehydrated to form a 2-keto-3-deoxy sugar acid.[6]

-

Decarboxylation: A key step is the decarboxylation of the 2-keto acid to form a four-carbon aldehyde intermediate.[7]

-

Reduction: Finally, the aldehyde is reduced to this compound by an alcohol dehydrogenase.[7]

To enhance the production of BT, metabolic engineering strategies are often employed. These include the overexpression of key pathway enzymes, deletion of competing metabolic pathways to direct carbon flux towards BT synthesis, and optimization of fermentation conditions.[5][8] For instance, knocking out genes involved in native xylose metabolism in E. coli can significantly improve the yield of BT.[9]

Quantitative Data on Biotechnological Production

The following table summarizes key quantitative data from various studies on the biotechnological production of this compound.

| Host Organism | Renewable Feedstock | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

| Escherichia coli | D-Xylose | 3.92 | 27.7% (molar) | 0.07 | [9] |

| Escherichia coli | Corn cob hydrolysate | 43.4 | 0.9 mol/mol | 1.09 | [10] |

| Escherichia coli | D-Arabinose | 2.24 | - | 0.047 | [4] |

| Saccharomyces cerevisiae | D-Xylose | 1.7 | 24.5% (molar) | - | [11][12] |

| Escherichia coli | D-Xylonic Acid | 1.6 | 25% | - | [2] |

| Escherichia coli | L-Arabinonic Acid | 2.4 | 35% | - | [2] |

| Escherichia coli | D-Xylose | 10.03 | - | - | [7] |

Chemo-catalytic Synthesis of this compound

Chemo-catalytic routes offer an alternative approach to producing this compound from renewable feedstocks, often involving the hydrogenation or hydrogenolysis of biomass-derived polyols and acids.

Hydrogenolysis of Xylitol

Xylitol, a five-carbon sugar alcohol produced by the hydrogenation of xylose, can be converted to this compound through catalytic hydrogenolysis. This process involves the cleavage of C-O and C-C bonds in the presence of a heterogeneous catalyst and hydrogen gas. Various catalytic systems have been investigated, with bifunctional catalysts often showing promising results. The reaction conditions, such as temperature, pressure, and catalyst composition, play a crucial role in the selectivity towards this compound over other glycols and smaller molecules.[13][14]

Hydrogenation of Malic Acid and its Esters

Malic acid, which can be produced from renewable resources through fermentation, is another key platform chemical for BT synthesis. The catalytic hydrogenation of malic acid or its esters (e.g., dimethyl malate) can yield this compound.[3][15] This process is typically carried out at high temperatures and pressures using metal-based catalysts, such as copper-containing catalysts.[3] The reaction can be performed in a fixed-bed reactor, and process conditions are optimized to maximize the yield and selectivity of BT.[3]

Quantitative Data on Chemo-catalytic Production

| Feedstock | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| Malic Esters | Copper-containing | 130-190 | 100-300 | - | [3] |

| Diethyl Malate | Copper Chromite | - | - | 50-70 | [3] |

| (S)-Malic Acid Dimethyl Ester | Sodium Borohydride | 70 | - | 90.4 | [16] |

Experimental Protocols

General Protocol for Microbial Synthesis of this compound from D-Xylose

This protocol provides a general framework for the production of this compound using an engineered E. coli strain. Specific details may need to be optimized based on the particular strain and experimental setup.

1. Strain and Plasmid Preparation:

-

Obtain or construct an E. coli strain engineered for this compound production. This typically involves cloning the genes for the biosynthetic pathway (e.g., xylose dehydrogenase, xylonate dehydratase, 2-keto acid decarboxylase, and alcohol dehydrogenase) into suitable expression vectors.

-

Transform the plasmids into the desired E. coli host strain (e.g., BL21(DE3)).

2. Seed Culture Preparation:

-

Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.

-

Incubate the culture overnight at 37°C with shaking at 200-250 rpm.

3. Fermentation:

-

Inoculate a larger volume of fermentation medium (e.g., M9 minimal medium supplemented with D-xylose as the carbon source) with the overnight seed culture (typically a 1:100 dilution).[17]

-

The fermentation medium should contain essential salts, a nitrogen source, and trace elements.[17]

-

Incubate the culture in a fermenter at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0).[5]

-

Induce protein expression at the mid-log phase of cell growth (e.g., OD600 of 0.6-0.8) by adding an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).[17]

-

Continue the fermentation for a specified period (e.g., 48-72 hours), monitoring cell growth and substrate consumption.

4. Product Extraction and Analysis:

-

Harvest the fermentation broth by centrifugation to separate the cells.

-

The supernatant can be analyzed for this compound concentration.

-

Purification of BT from the fermentation broth can be challenging due to its high water solubility.[18] Techniques such as membrane filtration, activated carbon decolorization, vacuum evaporation, and molecular distillation can be employed for purification.[19][20]

-

Quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or Gas Chromatography (GC) after derivatization.[21][22]

Conclusion

The synthesis of this compound from renewable resources represents a significant advancement towards sustainable chemical production. Both biotechnological and chemo-catalytic routes have demonstrated considerable potential, with ongoing research focused on improving titers, yields, and overall process efficiency. The choice of a particular synthesis route will depend on factors such as feedstock availability, desired product purity, and economic feasibility. Further optimization of microbial strains, catalytic systems, and downstream processing will be crucial for the large-scale industrial production of bio-based this compound.

References

- 1. Microbial synthesis of the energetic material precursor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4973769A - Preparation of this compound - Google Patents [patents.google.com]

- 4. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]

- 5. Efficient production of this compound from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme and cofactor engineering to increase d-xylonate dehydratase activity for improved d-1,2,4-butanetriol production from d-xylose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved 1, 2, 4-butanetriol production from an engineered Escherichia coli by co-expression of different chaperone proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biotechnological production of this compound: An efficient process to synthesize energetic material precursor from renewable biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (560y) Catalytic Transfer Hydrogenolysis of Xylitol over Bifunctional Pd-Based Catalysts | AIChE [proceedings.aiche.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 17. Development of a New this compound Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 18. Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN109456146B - Method for separating and preparing high-purity this compound from recombinant escherichia coli fermentation liquor - Google Patents [patents.google.com]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. researchgate.net [researchgate.net]

Chiral Properties of 1,2,4-Butanetriol Enantiomers: A Technical Guide

Abstract

1,2,4-Butanetriol (BT) is a chiral polyol with significant applications in the synthesis of energetic materials and pharmaceuticals.[1][2][3] Its stereocenter at the C2 position gives rise to two enantiomers, (R)-1,2,4-butanetriol and (S)-1,2,4-butanetriol, each with distinct optical properties. This technical guide provides an in-depth overview of the chiral characteristics of this compound enantiomers, focusing on their synthesis, separation, and characterization. Detailed experimental protocols for both chemical and biosynthetic production routes are presented, along with methods for analyzing their enantiomeric purity. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of these chiral molecules.

Introduction

This compound is a trihydric alcohol that serves as a critical precursor in various chemical industries.[1][2] Notably, it is the primary starting material for the production of this compound trinitrate (BTTN), an energetic plasticizer with greater thermal stability and lower shock sensitivity than nitroglycerin.[3] The chirality of this compound is a key aspect of its chemistry, with the (S)-enantiomer often designated as D-BT and the (R)-enantiomer as L-BT.[1][2] The stereochemistry of the starting butanetriol can influence the properties of the final products, making enantioselective synthesis and analysis paramount.

This guide will explore the fundamental chiral properties of this compound enantiomers, providing quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding.

Chiral Properties and Characterization

The presence of a single stereocenter in this compound leads to the existence of two non-superimposable mirror images: (R)- and (S)-1,2,4-butanetriol. These enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.

Optical Activity

The specific rotation is a fundamental property used to characterize enantiomers. It is the angle to which a substance rotates plane-polarized light at a specific concentration, path length, temperature, and wavelength.

| Enantiomer | Specific Rotation ([α]D) | Conditions |

| (S)-1,2,4-Butanetriol | -27° to -33° | c=1 in Methanol, 20°C, 589nm |

| (R)-1,2,4-Butanetriol | Not explicitly found, but expected to be equal in magnitude and opposite in sign to the (S)-enantiomer (+27° to +33° under the same conditions). | - |

Enantiomeric Excess

Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is a critical parameter in the synthesis of enantiopure compounds.

| Synthesis Method | Enantiomer | Enantiomeric Excess (e.e.) | Reference |

| Microbial Stereoinversion | (S) | >99.9% | [4] |

| Microbial Synthesis from D-xylose | (S) | 99% | [5] |

| Microbial Synthesis from L-arabinose | (R) | >99% | [5] |

| Chemical Reduction of diethyl (R)-malate | (R) | 99.7% | [6] |

| Chemical Reduction of dimethyl (S)-malate | (S) | 99.0% - 99.3% | [6] |

Synthesis of this compound Enantiomers

Both chemical and biosynthetic methods have been developed for the production of enantiomerically enriched this compound.

Chemical Synthesis

The primary chemical route to enantiopure this compound involves the reduction of chiral precursors, most commonly esters of malic acid.

This protocol is adapted from a patented procedure for the synthesis of (R)-1,2,4-butanetriol.[6]

Materials:

-

Diethyl (R)-malate

-

Sodium borohydride (NaBH4)

-

Ethanol

-

Toluene

-

Saturated HCl in Ethanol

Procedure:

-

Prepare a mixed solvent of ethanol and toluene (87:13 v/v).

-

Dissolve 38 g (0.20 mol) of diethyl (R)-malate in 250 ml of the mixed solvent.

-

While maintaining the temperature at 20°C, gradually add 17.0 g (0.45 mol) of sodium borohydride to the solution.

-

Stir the mixture at 20°C for 15 hours.

-

Cool the reaction mixture with an ice bath.

-

Carefully add 100 ml of saturated HCl in ethanol to quench the reaction and neutralize the mixture.

-

Filter the resulting insoluble matter.

-

The filtrate containing (R)-1,2,4-butanetriol can be further purified by distillation.

Expected Yield: Approximately 16.9 g (79.7%) with an enantiomeric excess of 99.7%.[6]

Biosynthesis

Microbial synthesis offers a green and highly stereoselective alternative to chemical methods.[1] Genetically engineered microorganisms can convert renewable feedstocks like D-xylose and L-arabinose into (S)- and (R)-1,2,4-butanetriol, respectively.[5][7]

The biosynthetic pathway involves a series of enzymatic conversions.

Caption: Biosynthetic pathway from D-xylose to (S)-1,2,4-Butanetriol.

This protocol outlines the general steps for the microbial production of (S)-1,2,4-butanetriol from D-xylonic acid using a genetically engineered E. coli strain.[5][8]

Materials:

-

Genetically engineered E. coli strain (e.g., DH5α/pWN6.186A)

-

D-xylonic acid

-

Nutrient medium (e.g., Luria-Bertani broth)

-

Appropriate antibiotics for plasmid maintenance

-

Fermentor

Procedure:

-

Prepare a sterile nutrient medium in a fermentor.

-

Inoculate the medium with a seed culture of the engineered E. coli strain.

-

Cultivate the cells under controlled conditions of temperature (e.g., 33°C), pH, and aeration.[5]

-

Introduce the substrate, D-xylonic acid (e.g., 10 g/L), into the fermentor.[5]

-

Monitor the bioconversion process over time by taking samples and analyzing for the consumption of the substrate and the production of this compound.

-

After the desired conversion is achieved, harvest the fermentation broth.

-

Separate the cells from the broth by centrifugation or filtration.

-

The supernatant containing the (S)-1,2,4-butanetriol can then be subjected to purification.

Analytical Methods for Chiral Separation

The determination of enantiomeric purity is crucial. Chromatographic techniques are the most common methods for separating and quantifying the enantiomers of this compound.

Gas Chromatography (GC)

Gas chromatography with a chiral stationary phase is a powerful technique for the separation of volatile chiral compounds like this compound. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used method for chiral separations. There are two main approaches:

-

Indirect Method: The enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

-

Direct Method: The enantiomers are separated directly on a chiral stationary phase.

Caption: General workflow for the synthesis and chiral analysis of this compound.

Applications and Future Perspectives

The primary application of enantiopure this compound is as a precursor for BTTN.[3] The use of a single enantiomer of this compound may lead to BTTN with more consistent and predictable properties. In the pharmaceutical industry, chiral molecules are of immense importance, as different enantiomers can have vastly different biological activities. While specific signaling pathways involving this compound enantiomers are not well-documented in publicly available literature, its use as a building block for complex chiral drugs highlights the necessity for enantiomerically pure forms.

Future research will likely focus on optimizing both chemical and biosynthetic production methods to improve yields, reduce costs, and enhance enantioselectivity. Further investigation into the biological activities of the individual enantiomers could also open up new applications in medicine and biotechnology.

Conclusion

The chiral properties of (R)- and (S)-1,2,4-butanetriol are central to their synthesis and application. Significant progress has been made in developing both chemical and biosynthetic routes to these enantiomers with high enantiomeric purity. The choice of synthetic method depends on factors such as desired scale, cost, and environmental considerations, with biosynthesis offering a promising green alternative. The analytical techniques of chiral GC and HPLC are indispensable for the characterization and quality control of these important chiral building blocks. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and professionals working with this compound and its derivatives.

References

- 1. Progress in research on the biosynthesis of this compound by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]

- 4. Production of optically active this compound from corresponding racemate by Microbial stereoinversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20060234363A1 - Synthesis of this compound enantiomers from carbohydrates - Google Patents [patents.google.com]

- 6. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. WO2005068642A2 - Bacterial synthesis of this compound enantiomers - Google Patents [patents.google.com]

- 8. Collection - Microbial Synthesis of the Energetic Material Precursor this compound - Journal of the American Chemical Society - Figshare [acs.figshare.com]

A Comprehensive Technical Guide to the Physical Properties of 1,2,4-Butanetriol, with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 1,2,4-Butanetriol, with a primary focus on its boiling point. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a versatile chemical intermediate. This document summarizes key quantitative data, outlines experimental protocols for property determination, and presents a logical workflow for its synthesis and purification.

Core Physical Properties of this compound

This compound (CAS No: 3068-00-6) is a chiral polyol, appearing as a colorless to slightly yellow, odorless, and hygroscopic viscous liquid. Its molecular formula is C₄H₁₀O₃, with a molecular weight of 106.12 g/mol . This triol is miscible with water and alcohols, a property attributable to its three hydrophilic hydroxyl groups.

Boiling Point Data

The boiling point of this compound is significantly influenced by ambient pressure. Due to its high boiling point at atmospheric pressure, it is often distilled under reduced pressure to prevent thermal decomposition. The table below summarizes the reported boiling points at various pressures.

| Boiling Point (°C) | Boiling Point (K) | Pressure (mmHg) | Pressure (kPa) |

| 312 | 585.15 | 760 (Normal Atmospheric Pressure) | 101.325 |

| 190-191 | 463.15-464.15 | 18 | 2.4 |

| 179 | 452.15 | 13 | 1.73 |

| 132 | 405.15 | 1.5 | 0.2 |

| 116 | 389.15 | 0.17 | 0.023 |

Experimental Protocols

While specific experimental documentation for the boiling point determination of this compound is not extensively detailed in publicly available literature, a generalized and widely accepted method for such high-boiling, thermally sensitive compounds is vacuum distillation.

Principle of Boiling Point Determination under Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered. This is particularly crucial for compounds like this compound that may degrade at their atmospheric boiling point.

Generalized Experimental Setup and Procedure for Vacuum Distillation

A standard vacuum distillation apparatus is employed. Key components include a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump) connected via a vacuum trap. A manometer is essential for accurate pressure measurement within the system.

Procedure:

-

Preparation: A sample of purified this compound is placed in the round-bottom flask along with a magnetic stir bar to ensure smooth boiling. All ground-glass joints are lightly greased to ensure a tight seal.

-

System Assembly: The distillation apparatus is assembled securely. The thermometer bulb should be positioned so that its top is level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

-

Pressure Reduction: The system is gradually evacuated to the desired pressure. It is critical to reduce the pressure before applying heat to remove any low-boiling impurities and to prevent bumping.

-

Heating: The distillation flask is gently heated using a heating mantle. The stirring is initiated.

-

Data Collection: As the liquid begins to boil and the vapor phase moves into the distillation head, the temperature will rise and then stabilize. The temperature at which the liquid is actively distilling and condensing into the receiving flask is recorded as the boiling point at the measured pressure.

Synthesis and Purification Workflow

This compound can be synthesized through various chemical and biological routes. A common laboratory and industrial-scale synthesis involves the chemical reduction of a malic acid ester. The resulting crude product is then purified to isolate this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

"solubility of 1,2,4-Butanetriol in different solvents"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Butanetriol (BT) is a triol, an organic compound containing three hydroxyl (-OH) groups, with the chemical formula C4H10O3.[1] This colorless to slightly yellow, odorless, and hygroscopic viscous liquid is a chiral molecule and exists as two enantiomers.[2][3] Its structure, featuring three hydrophilic hydroxyl groups, makes it a polar molecule with a significant capacity for hydrogen bonding.[4] These characteristics are central to its solubility profile and its applications in various fields, including as a precursor in the synthesis of pharmaceuticals and as a component in the production of polymers.[3][5] Understanding the solubility of this compound in a range of solvents is critical for its effective use in chemical synthesis, formulation development, and purification processes.

Solubility Profile of this compound

The solubility of this compound is fundamentally governed by its polarity and its ability to form hydrogen bonds with solvent molecules. Due to the presence of three hydroxyl groups, BT is highly soluble in polar protic solvents, particularly water, with which it is miscible.[1][4] It also exhibits good solubility in other polar solvents like alcohols.[2] Conversely, it is expected to have low solubility in non-polar solvents.[4]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Expected Solubility | Reference(s) |

| Polar Protic | Water | Miscible | [1][4] |

| Methanol | Soluble | [2] | |

| Ethanol | Soluble | [2] | |

| Isopropanol | Soluble | ||

| Glycerol | Soluble | ||

| Polar Aprotic | Acetone | Soluble | |

| Acetonitrile | Sparingly Soluble | ||

| Dimethylformamide (DMF) | Soluble | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | ||

| Non-Polar | Toluene | Insoluble | [4] |

| Hexane | Insoluble | [4] | |

| Diethyl Ether | Sparingly Soluble | ||

| Chloroform | Slightly Soluble |

Note: "Soluble" and "Sparingly Soluble" are qualitative terms and the actual solubility can vary with temperature.

Experimental Protocol for Solubility Determination

A precise determination of the solubility of this compound can be achieved using a variety of experimental methods. The gravimetric method is a common and straightforward approach for determining the solubility of a liquid in a solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the mass of this compound that dissolves in a given mass of solvent at a specific temperature to the point of saturation.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Calibrated analytical balance (±0.0001 g)

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (chemically compatible with the solvent and solute)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Solvent: Add a known volume or mass of the selected solvent to a series of glass vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of a separate, undissolved phase of this compound should be visible.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled water bath or incubator set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring to ensure saturation.

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved this compound to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (if the experiment is at elevated temperature) syringe. Immediately filter the solution through a syringe filter to remove any undissolved micro-droplets.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense the filtered, saturated solution into the pre-weighed evaporating dish and record the total mass.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of this compound but sufficient to remove the solvent.

-

Once the solvent is completely evaporated, cool the evaporating dish containing the this compound residue in a desiccator to room temperature.

-

Weigh the evaporating dish with the residue.

-

-

Calculation:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = Mass of the saturated solution - Mass of this compound

-

Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) x 100

-

Workflow for Gravimetric Solubility Determination

References

An In-depth Technical Guide to the History and Discovery of 1,2,4-Butanetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Butanetriol (BT) is a chiral polyol with the chemical formula HOCH₂CH(OH)CH₂CH₂OH.[1] This colorless, odorless, and hygroscopic oily liquid has garnered significant interest in various industrial sectors, particularly in the military for the production of this compound trinitrate (BTTN), a less hazardous and more stable energetic plasticizer compared to nitroglycerin.[1][2] Furthermore, its enantiomers serve as valuable chiral building blocks in the synthesis of pharmaceuticals. This guide provides a comprehensive overview of the historical milestones in the discovery and synthesis of this compound, detailing both traditional chemical methods and modern biosynthetic routes. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key production pathways.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₃ | [1][2] |

| Molar Mass | 106.12 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.19 g/cm³ | [1] |

| Boiling Point | 190-191 °C at 18 torr | [1] |

| Flash Point | 112 °C | [1] |

| Solubility | Miscible in water | [2] |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Key Features | Reference |

| ¹H NMR | Spectra available for (R)-(+)-1,2,4-BUTANETRIOL | [3] |

| ¹³C NMR | Data available in various chemical databases | [4] |

| IR | OH stretching band around 3332 cm⁻¹, C-H stretching around 2927 cm⁻¹, and C-O bending around 1059 cm⁻¹ | [4] |

| Mass Spectrometry | GC-MS data available in public libraries like PubChem | [2] |

Historical Timeline and Key Discoveries

The journey of this compound from its initial synthesis to its modern-day production is marked by significant advancements in both chemical and biotechnological methodologies.

-

1894 : The first synthesis of this compound is reported.

-

Mid-20th Century : Development of chemical synthesis routes, including the hydrogenation of malic acid esters, becomes a focus for laboratory-scale production.

-

Late 20th Century : Industrial production methods are explored, such as the hydration of 2-butyne-1,4-diol and the epoxidation and hydrogenolysis of 2-butene-1,4-diol. However, these methods often involve harsh conditions and costly catalysts.

-

2003 : A pivotal moment in the history of this compound with the first report of its microbial synthesis from D-xylose by Niu and colleagues, paving the way for more sustainable and environmentally friendly production.[5]

-

2010s-Present : Intensive research into metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae to improve the yield and efficiency of bio-based this compound production from renewable feedstocks.

Chemical Synthesis of this compound

Traditional chemical synthesis of this compound has relied on several key reactions, each with its own set of advantages and challenges.

Synthesis via Reduction of Malic Acid Esters

One of the earliest and most common laboratory methods for preparing this compound is the reduction of malic acid esters.

Experimental Protocol: Reduction of Diethyl Malate with Sodium Borohydride

-

Preparation of Reducing Agent : In a suitable reaction vessel, suspend sodium borohydride (NaBH₄) in a mixed solvent system, for example, a mixture of ethanol and toluene.

-

Addition of Substrate : While maintaining the reaction temperature at approximately 20°C, add a solution of diethyl (R)-malate dissolved in the same solvent mixture to the reducing agent suspension.

-

Reaction : Stir the reaction mixture for a specified period, typically several hours, at a controlled temperature (e.g., 70°C).

-

Quenching and Workup : Cool the reaction mixture and carefully add an aqueous acid solution (e.g., 35% HCl) to quench the reaction and neutralize any excess reducing agent.

-

Purification : Filter any insoluble materials and concentrate the filtrate. The crude product can then be purified by distillation under reduced pressure to yield this compound.

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethyl (R)-malate | Sodium borohydride | Ethanol:Toluene (87:13) | 20 (addition), 70 (reaction) | 79.7 | [6] |

| Dimethyl (S)-malate | Sodium borohydride | tert-Butanol/Methanol | 70 | Not specified | [6] |

| Dimethyl malate | Sodium borohydride/Lithium chloride | 1,2-dimethoxyethane | 10-20 (addition), 20 (reaction) | 78.8 | [6] |

Synthesis via Catalytic Hydrogenation of Malic Esters

An alternative to borohydride reduction is the catalytic hydrogenation of malic esters, which is more amenable to industrial-scale production.

Experimental Protocol: Catalytic Hydrogenation of Diisobutyl Malate

-

Catalyst Bed Preparation : A fixed-bed reactor is packed with a copper-containing catalyst (e.g., copper chromite).

-

Reaction Conditions : A solution of diisobutyl malate in isobutanol (e.g., 60% by weight) is passed over the catalyst bed at a temperature of 170°C and a hydrogen partial pressure of 100 to 300 bar. The process is designed to minimize the formation of a gas phase.

-

Product Collection : The reaction mixture exiting the reactor contains this compound.

-

Purification : The product is purified by fractional distillation under reduced pressure.

| Starting Material | Catalyst | Temperature (°C) | Hydrogen Pressure (bar) | Yield (%) | Reference |

| Diethyl malate | Copper chromite | Not specified | Not specified | 50-70 | [7] |

| Diisobutyl malate | Copper-containing | 170 | 100-300 | 60 | [7] |

Biotechnological Production of this compound

The development of biosynthetic routes to this compound represents a significant advancement towards sustainable chemical production. These methods utilize engineered microorganisms to convert renewable feedstocks, such as sugars derived from biomass, into the desired product.

Biosynthetic Pathway from Xylose

A common and well-studied biosynthetic pathway for the production of D-1,2,4-butanetriol starts from D-xylose. This pathway involves a series of enzymatic conversions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H10O3 | CID 18302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(+)-1,2,4-BUTANETRIOL(70005-88-8) 1H NMR spectrum [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]

- 6. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. US4973769A - Preparation of this compound - Google Patents [patents.google.com]

A Technical Guide to the Microbial Biosynthesis of 1,2,4-Butanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biosynthesis of 1,2,4-butanetriol (BT), a versatile platform chemical with applications in the pharmaceutical and energetic materials industries. This document details the core metabolic pathways, showcases quantitative data from various engineered microorganisms, provides illustrative diagrams of the biosynthetic routes, and outlines key experimental protocols.

Introduction

This compound (BT) is a four-carbon polyol that serves as a crucial precursor for the synthesis of high-value chemicals, including the energetic plasticizer this compound trinitrate (BTTN) and the pharmaceutical intermediate 3-hydroxytetrahydrofuran.[1][2] Traditional chemical synthesis of BT from petroleum-derived feedstocks is often associated with harsh reaction conditions, poor selectivity, and significant environmental concerns.[1][3] As a result, microbial biosynthesis using renewable feedstocks has emerged as a promising and sustainable alternative.[1][4] This guide focuses on the metabolic engineering strategies and biosynthetic pathways developed in microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce BT from renewable sugars.

Biosynthetic Pathways for this compound

The microbial production of this compound has been successfully demonstrated through several engineered metabolic pathways, primarily utilizing pentose sugars like D-xylose and D-arabinose, which are abundant in lignocellulosic biomass.[1][5] A novel pathway from D-glucose has also been explored.[2][6]

Pathway from D-Xylose

The most extensively studied pathway for BT biosynthesis originates from D-xylose. This pathway involves a series of enzymatic conversions to transform D-xylose into this compound. The core reaction sequence is as follows:

-

Dehydrogenation: D-xylose is oxidized to D-xylonolactone by a xylose dehydrogenase.

-

Hydrolysis: D-xylonolactone is hydrolyzed to D-xylonate by a xylonolactonase.

-

Dehydration: D-xylonate is dehydrated to form 2-keto-3-deoxy-D-xylonate. This step is often considered a rate-limiting step in the overall pathway.[2][6]

-

Decarboxylation: 2-keto-3-deoxy-D-xylonate is decarboxylated to 3,4-dihydroxybutanal.

-

Reduction: Finally, 3,4-dihydroxybutanal is reduced to this compound by an alcohol dehydrogenase.[5]

Pathway from D-Arabinose

Similar to the xylose pathway, a biosynthetic route from D-arabinose has been established in E. coli.[6][7] This pathway mirrors the xylose pathway with analogous enzymatic steps:

-

Dehydrogenation: D-arabinose is converted to D-arabinonolactone by an arabinose dehydrogenase.

-

Hydrolysis: D-arabinonolactone is hydrolyzed to D-arabinonate.

-

Dehydration: D-arabinonate is dehydrated to 2-keto-3-deoxy-D-arabinonate.

-

Decarboxylation: 2-keto-3-deoxy-D-arabinonate is decarboxylated to 3,4-dihydroxybutanal.

-

Reduction: 3,4-dihydroxybutanal is then reduced to this compound.

Novel Pathway from D-Glucose via Homoserine

A more recent and innovative approach involves the synthesis of BT from D-glucose through the non-essential amino acid, homoserine.[8][9] This pathway circumvents the use of pentose sugars and leverages the central carbon metabolism of the host organism. The key steps in this engineered pathway are:

-

Deamination: Homoserine is deaminated to 4-hydroxy-2-oxobutanoic acid (HOBA) by an engineered phosphoserine transaminase.[8]

-

Reduction: HOBA is reduced to 2,4-dihydroxybutarate (DHB) by a lactate dehydrogenase.[9]

-

CoA-transfer: DHB is activated to its CoA derivative by a 4-hydroxybutyrate CoA-transferase.

-

Reduction to Aldehyde: The CoA-activated intermediate is reduced to 3,4-dihydroxybutanal by a bifunctional aldehyde/alcohol dehydrogenase.

-

Final Reduction: 3,4-dihydroxybutanal is further reduced to this compound by the same bifunctional enzyme.

Quantitative Data on this compound Production

The following tables summarize the production of this compound in various engineered microbial hosts. The data highlights the impact of different genetic modifications and fermentation strategies on titer, yield, and productivity.

Table 1: this compound Production in Engineered E. coli

| Strain | Parent Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (mol/mol or g/g) | Productivity (g/L/h) | Reference |

| BT-10 | W3110(DE3) | Overexpression of xylB, xylC, xylD, kdcA; Deletion of ptsG, pgi | Xylose | 36.63 | - | 1.14 | [5][10] |

| BT-10 | W3110(DE3) | Overexpression of xylB, xylC, xylD, kdcA; Deletion of ptsG, pgi | Corn Cob Hydrolysate | 43.4 | 0.9 mol/mol | 1.09 | [5][10] |

| BT-9 | 5KI | Integration of xylB and xylC at xylA locus | Xylose | 23.55 | 0.72 mol/mol | - | [5] |

| BT5ΔyiaEΔycdWΔyagE | Trans1-T1 | Overexpression of ADG, AraD, KivD, AdhP; Deletion of yiaE, ycdW, yagE | D-Arabinose | 2.24 | - | - | [6][7] |

| Engineered E. coli | BW25113 | Systematic fine-tuning of pathway enzyme expression | Xylose | 1.58 | 7.9% (g/g) | - | [11] |

| Engineered E. coli | - | Inactivation of yiaE | Xylose | 5.1 | - | - | |

| WN13 | W3110 | Not specified in abstract | D-Xylose | >10 | - | - | [12] |

| BT-YjhGT325F-SUF | - | Optimized YjhGT325F variant and SUF system co-expression | D-Xylose | 10.36 | 73.6% (molar) | - | [3] |

| HOM003/(pMely+pDPHL-SLAA) | - | Homoserine-producing strain with BT pathway from homoserine | Glucose | 0.0196 | - | - | [8] |

Table 2: this compound Production in Engineered S. cerevisiae

| Strain | Parent Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (mol/mol) | Reference | | --- | --- | --- | --- | --- | --- | | Engineered S. cerevisiae | - | Overexpression of XylB, XylD, kdcA; Fe uptake enhancement | Xylose (10 g/L) | 1.7 | 0.245 |[2][6][13][14] | | Engineered S. cerevisiae | - | Overexpression of XylB, XylD, kdcA; Fe uptake enhancement | Rice Straw Hydrolysate | 1.1 | - |[14] | | Engineered S. cerevisiae | - | Overexpression of NADH kinase POS5Δ17 | Xylose | 2.2 | 0.31 |[15] | | Engineered S. cerevisiae | - | Fed-batch with low glucose and xylose | Xylose | 6.6 | 0.57 |[15] |

Experimental Protocols

This section provides an overview of common experimental methodologies for the microbial production and quantification of this compound.

General Strain Cultivation and Fermentation

-

Seed Culture Preparation: A single colony of the recombinant strain is typically inoculated into 5-10 mL of Luria-Bertani (LB) or appropriate minimal medium supplemented with antibiotics and incubated overnight at 37°C (for E. coli) or 30°C (for S. cerevisiae) with shaking at 200-250 rpm.

-

Bioreactor Inoculation: The overnight seed culture is used to inoculate a larger volume of fermentation medium in a shake flask or a bioreactor to an initial optical density at 600 nm (OD600) of 0.05-0.1.

-

Fed-Batch Fermentation: For higher cell densities and product titers, fed-batch fermentation is commonly employed. The initial batch phase is used for cell growth, followed by a feeding phase where a concentrated solution of the carbon source (e.g., xylose, glucose) and other nutrients is added to the bioreactor. The feeding rate is often controlled to maintain a low substrate concentration, avoiding overflow metabolism.

-

Induction of Gene Expression: The expression of heterologous genes is typically induced by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG) for IPTG-inducible promoters when the cell culture reaches a specific OD600 (e.g., 0.6-0.8).

Whole-Cell Biotransformation

-

Cell Harvest and Preparation: Cells from an overnight culture are harvested by centrifugation (e.g., 5000 x g for 10 minutes), washed with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0), and resuspended in the reaction buffer to a desired cell density (e.g., OD600 = 30).[16]

-

Reaction Setup: The whole-cell biotransformation is carried out in a reaction mixture containing the cell suspension, the substrate (e.g., 20 g/L D-xylose), and any necessary co-factors in a controlled environment (e.g., 33°C, 200 rpm for 48 hours).[16]

-

Sample Processing: At various time points, samples are withdrawn, and the reaction is quenched (e.g., by boiling). The samples are then centrifuged to remove the cells, and the supernatant is filtered (e.g., through a 0.22 µm filter) before analysis.[16]

Analytical Methods for this compound Quantification

-

High-Performance Liquid Chromatography (HPLC): The concentration of this compound and other metabolites in the culture supernatant is typically determined by HPLC.

-

Column: A common choice is a Bio-Rad Aminex HPX-87H column.

-

Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H2SO4) is often used.

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Temperature: The column is maintained at a constant temperature, for instance, 65°C.

-

Detection: Detection is usually performed with a refractive index (RI) detector.

-

Quantification: The concentration of this compound is calculated based on a standard curve prepared with known concentrations of pure this compound.

-

Metabolic Engineering Strategies for Enhanced Production

To improve the efficiency of this compound biosynthesis, various metabolic engineering strategies have been implemented:

-

Enzyme Screening and Engineering: Different homologs of the pathway enzymes have been screened to identify those with the highest activity and stability in the chosen host organism.[2][6] Additionally, protein engineering has been used to improve the catalytic efficiency of rate-limiting enzymes like D-xylonate dehydratase.[3][16]

-

Deletion of Competing Pathways: To channel more carbon flux towards BT production, competing pathways that consume the substrate or key intermediates are often deleted. For example, in E. coli, genes involved in xylose isomerization (xylA) or the consumption of 2-keto acids (yiaE, ycdW, yagE) have been knocked out.[4][5][6]

-

Cofactor Engineering: The biosynthetic pathways for BT often have specific cofactor requirements (e.g., NADH or NADPH). Metabolic engineering strategies are employed to balance the intracellular cofactor pools to match the demands of the pathway. This can involve overexpressing enzymes like NADH kinase to convert NADH to NADPH.[15]

-

Optimization of Gene Expression: Fine-tuning the expression levels of the pathway enzymes is crucial to avoid the accumulation of toxic intermediates and to balance the metabolic flux. This can be achieved by using promoters of different strengths or by varying the gene copy number.[11]

-

Enhancing Precursor Supply: For pathways originating from central metabolites like homoserine, the upstream pathway is engineered to increase the supply of the precursor.[8]

Conclusion and Future Outlook

The microbial biosynthesis of this compound represents a significant advancement in sustainable chemical production. Research has established robust biosynthetic pathways in both prokaryotic and eukaryotic model organisms, with impressive titers being achieved through metabolic engineering. Future efforts will likely focus on further optimizing these pathways to improve yield and productivity to commercially viable levels. This will involve the discovery of more efficient enzymes, advanced strain engineering to enhance robustness and tolerance to inhibitors present in lignocellulosic hydrolysates, and the optimization of fermentation processes for large-scale production. The continued development of these biological systems holds the promise of replacing conventional, petroleum-based chemical synthesis with a more environmentally friendly and economically competitive alternative.

References

- 1. Progress in research on the biosynthesis of this compound by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic pathway optimization for biosynthesis of this compound from xylose by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient production of this compound from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. sciepublish.com [sciepublish.com]

- 9. Development of a New this compound Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic pathway optimization for improved this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. Production of this compound from xylose by Saccharomyces cerevisiae through Fe metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimization of this compound production from xylose in Saccharomyces cerevisiae by metabolic engineering of NADH/NADPH balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzyme and cofactor engineering to increase d-xylonate dehydratase activity for improved d-1,2,4-butanetriol production from d-xylose - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,2,4-Butanetriol: A Technical Guide

Introduction

1,2,4-Butanetriol is a triol, a key organic molecule with applications as a precursor in the synthesis of pharmaceuticals and the energetic plasticizer this compound trinitrate (BTTN).[1][2] Its chemical structure, consisting of a four-carbon chain with hydroxyl groups at positions 1, 2, and 4, necessitates precise analytical techniques for confirmation and purity assessment. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Molecular Structure

-

CAS Number: 3068-00-6[4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Data

| Proton Assignment | Chemical Shift (δ) ppm (approx.) | Multiplicity |

| H-1 (a,b) | 3.4 - 3.6 | Multiplet |

| H-2 | 3.7 - 3.9 | Multiplet |

| H-3 (a,b) | 1.5 - 1.7 | Multiplet |

| H-4 (a,b) | 3.6 - 3.8 | Multiplet |

| -OH | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent used. The hydroxyl proton signals are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent.

¹³C NMR Data

Carbons attached to electron-withdrawing hydroxyl groups are deshielded and appear at a lower field (higher ppm) in the ¹³C NMR spectrum.[5] Carbons adjacent to an alcohol oxygen typically appear in the 50-80 ppm range.[5]

| Carbon Assignment | Chemical Shift (δ) ppm (approx.) |

| C-1 | ~66 |

| C-2 | ~72 |

| C-3 | ~35 |

| C-4 | ~61 |

Note: Predicted chemical shifts. Actual values may vary depending on the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the O-H and C-O bonds of the alcohol groups.

Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3332[1] | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 2927[1] | C-H stretch (aliphatic) | Medium-Strong |

| 1406[1] | C-H bend | Medium |

| 1059[1] | C-O stretch/bend | Strong |

The broadness of the O-H stretch is a characteristic feature of alcohols and is due to hydrogen bonding.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI-MS) Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 106 | Low | [M]⁺ (Molecular Ion) |

| 75 | High | [M - CH₂OH]⁺ |

| 73 | High | |

| 57 | High | |

| 43 | High |

Note: Fragmentation patterns can be complex. The data presented is a summary of commonly observed fragments from sources like the NIST WebBook.[4] The molecular ion peak for alcohols is often weak or absent in EI-MS.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD, as this compound is a polyol).[7] Ensure the chosen solvent completely dissolves the sample.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Using a clean Pasteur pipette or syringe, transfer the solution into a high-quality 5 mm NMR tube. The sample height should be between 4-5 cm.[7][8]

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue.

-

-

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal reception.

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicities), and integration values to assign the peaks to the respective nuclei in the this compound molecule.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the ATR accessory into the sample compartment of the FTIR spectrometer.

-

Acquire the infrared spectrum. Typically, a scan range of 4000 cm⁻¹ to 400 cm⁻¹ is used.[9]

-

Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of this compound.

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane). A typical concentration is around 1 mg/mL.

-

Transfer the solution to an autosampler vial.

-

-

Data Acquisition:

-

The three essential functions of a mass spectrometer are ionization, mass analysis, and detection.[10] The sample is first ionized, then the ions are sorted by their mass-to-charge ratio, and finally, the separated ions are measured.[10]

-

Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph (GC) inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically an Electron Ionization - EI source).

-

In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[11]

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing:

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (if present) to confirm the molecular weight of this compound.

-

Analyze the fragmentation pattern. The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[5]

-

Compare the obtained spectrum with a library database (e.g., NIST, Wiley) for positive identification.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H10O3 | CID 18302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 9. allsubjectjournal.com [allsubjectjournal.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,4-Butanetriol Trinitrate (BTTN) from 1,2,4-Butanetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Butanetriol trinitrate (BTTN) is an energetic plasticizer with significant applications in propellant formulations, often serving as a less sensitive and more stable alternative to nitroglycerin.[1][2] This document provides detailed application notes and protocols for the synthesis of BTTN using this compound as a precursor. The synthesis involves the nitration of this compound using a mixed acid solution of nitric acid and sulfuric acid.[1] Strict adherence to safety protocols is crucial due to the exothermic nature of the reaction and the explosive properties of the final product.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Grade/Purity | Supplier Example | Purpose |

| This compound (BT) | ≥98% | Acros Chemical Co. | Precursor |

| Nitric Acid (HNO₃) | 98-100% (v/v) | Commercially Available | Nitrating Agent |

| Sulfuric Acid (H₂SO₄) | 98-100% (v/v) | Commercially Available | Catalyst and Dehydrating Agent |

| Sodium Carbonate (Na₂CO₃) | 4% (w/v) solution | Commercially Available | Neutralizing Agent |

| Deionized Water | High Purity | Laboratory Supply | Washing Agent |

| Phosphorus Pentoxide (P₂O₅) | Desiccant Grade | Commercially Available | Drying Agent |

Table 2: Synthesis Parameters

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.5 mole (approx. 159.18 g) | Molar quantity for a laboratory-scale synthesis.[1] |

| Nitrating Agent Ratio (HNO₃:H₂SO₄) | 2:3 (v/v) | [1] |

| Reaction Conditions | ||

| Initial Acid Mixture Temperature | < -10 °C | Crucial for controlling the reaction exotherm.[1] |